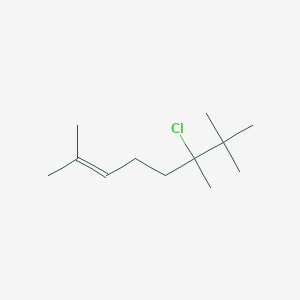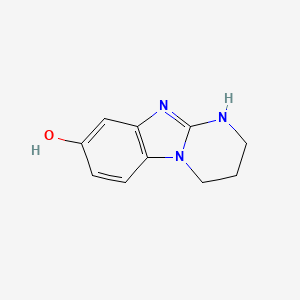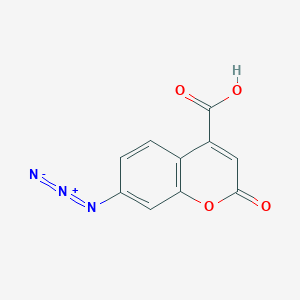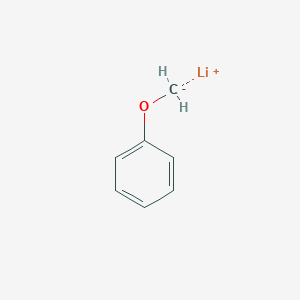
Lithium phenoxymethanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium phenoxymethanide is an organolithium compound with the molecular formula C7H7LiO It is a derivative of phenoxymethane, where the hydrogen atom of the methylene group is replaced by a lithium atom
準備方法
Synthetic Routes and Reaction Conditions: Lithium phenoxymethanide can be synthesized through the reaction of phenoxymethane with a strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of lithium reagents and controlled reaction conditions to produce the compound in a pure form. The scalability of this synthesis would depend on the availability of starting materials and the efficiency of the reaction process.
化学反応の分析
Types of Reactions: Lithium phenoxymethanide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, where it replaces a leaving group in an organic molecule.
Addition Reactions: It can add to carbonyl compounds, forming alcohols or other derivatives.
Deprotonation: It can deprotonate weak acids, forming new lithium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves alkyl halides or sulfonates as substrates, with the reaction occurring in aprotic solvents like THF or diethyl ether.
Addition Reactions: Commonly involves aldehydes or ketones as substrates, with the reaction carried out at low temperatures to control the exothermic nature of the reaction.
Deprotonation: Involves weak acids such as alcohols or amines, with the reaction occurring in the presence of a base like LDA.
Major Products Formed:
Nucleophilic Substitution: Produces substituted phenoxymethane derivatives.
Addition Reactions: Produces alcohols or other carbonyl derivatives.
Deprotonation: Produces lithium salts of the deprotonated acids.
科学的研究の応用
Lithium phenoxymethanide has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Pharmaceuticals: Explored for its role in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: Studied for its potential use as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of lithium phenoxymethanide involves its role as a nucleophile or base in chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
類似化合物との比較
Lithium Methanide (CH3Li): Similar in structure but lacks the phenoxy group, making it less reactive in certain contexts.
Lithium Phenoxide (C6H5OLi): Contains a phenoxy group but lacks the methylene group, leading to different reactivity patterns.
Lithium Phenylmethanide (C6H5CH2Li): Similar structure but with a phenyl group instead of a phenoxy group, affecting its nucleophilicity and stability.
Uniqueness: Lithium phenoxymethanide is unique due to the presence of both the phenoxy and methylene groups, which confer distinct reactivity and stability compared to other lithium organometallic compounds. This makes it a valuable reagent in specific synthetic applications where both nucleophilicity and stability are required.
特性
CAS番号 |
83693-58-7 |
|---|---|
分子式 |
C7H7LiO |
分子量 |
114.1 g/mol |
IUPAC名 |
lithium;methanidyloxybenzene |
InChI |
InChI=1S/C7H7O.Li/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;/q-1;+1 |
InChIキー |
AKTGZNILHIYHAY-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH2-]OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)

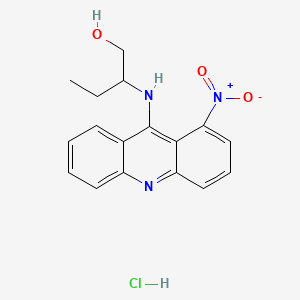



![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
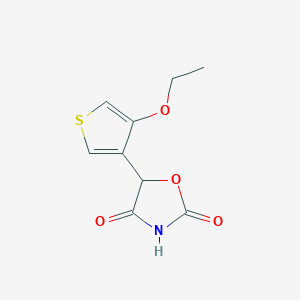
![N-6-Thiabicyclo[3.2.2]nonan-7-ylidenehydroxylamine](/img/structure/B14427359.png)
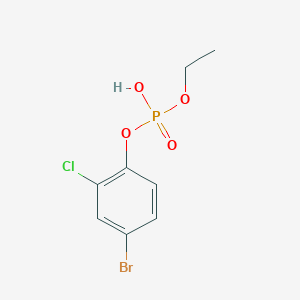
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)
